N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O3S/c20-14-6-1-2-7-16(14)21-18(27)11-30-19-23-22-17-9-8-15(24-25(17)19)12-4-3-5-13(10-12)26(28)29/h1-10H,11H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWRYXAFHTXBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex heterocyclic compound that incorporates nitrogen, sulfur, and fluorine atoms in its structure. This compound is part of a broader category of triazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₄F₃N₅O₃S
- CAS Number : 891121-87-2
This compound features a triazolo-pyridazine core that is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. One study reported that triazole derivatives showed high activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural features suggest potential antifungal activity as well. Similar triazole compounds have exhibited potent antifungal effects against strains such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than standard antifungal agents .
Anticancer Potential
Triazole derivatives have also been explored for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For example:
- Mechanism of Action : The triazolo-pyridazine core may inhibit key signaling pathways involved in cancer progression. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound may possess anti-inflammatory properties. Triazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature.
- Metabolism : The metabolic pathways may involve oxidation and conjugation reactions typical for compounds with similar structures.
- Toxicity Profiles : Toxicological assessments are essential to determine safety margins. Initial findings indicate low toxicity levels in vitro; however, comprehensive studies are necessary to confirm these results in vivo .
Case Studies
Several case studies have highlighted the biological efficacy of triazole derivatives:
- Case Study on Antibacterial Activity : A study evaluated a series of triazole derivatives against multi-drug resistant bacterial strains. The results indicated that certain modifications to the triazole scaffold significantly enhanced antibacterial potency .
- Case Study on Anticancer Properties : Another investigation focused on a related triazole compound that exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce oxidative stress specifically in cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, similar to the compound , exhibit potent antimicrobial properties. These compounds have been evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, triazole derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antiviral Properties
The compound's structural characteristics suggest potential antiviral applications. Studies on related triazole compounds have highlighted their capacity to inhibit viral replication mechanisms. Specifically, compounds containing the triazole moiety are being investigated for their efficacy against viruses such as HIV and influenza .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Compounds that share structural similarities with N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The specific mechanisms often involve the modulation of key signaling pathways associated with cancer progression.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis and solvent-free conditions are gaining popularity due to their efficiency and reduced environmental impact .
Polymer Chemistry
The incorporation of triazole units into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers containing triazole derivatives exhibit improved resistance to degradation and better performance in harsh environments .
Corrosion Inhibition
Triazole compounds have been identified as effective corrosion inhibitors for metals due to their ability to form protective layers on metal surfaces. This application is particularly relevant in industrial settings where metal components are exposed to corrosive agents .
Case Study 1: Antimicrobial Efficacy
A study conducted by Aggarwal et al. evaluated various triazole derivatives against E. coli and S. aureus. The results indicated that certain compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
Case Study 2: Antiviral Research
In a recent investigation into antiviral agents based on triazole structures, several analogs were tested against influenza virus strains. The findings revealed that modifications in the side chains significantly influenced antiviral activity, paving the way for further development of effective antiviral therapies .
Comparison with Similar Compounds
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide ()
- Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine backbone.
- Substituents :
- 6-position: 3-pyridinylphenyl group (vs. 3-nitrophenyl in the target compound).
- 3-position: Thioacetamide linked to thiazine (vs. 2-fluorophenyl in the target).
- Molecular Weight : 412.48 g/mol (vs. ~428 g/mol for the target compound, estimated based on formula).
- Implications : Replacement of the nitro group with pyridinyl may enhance solubility but reduce electrophilicity. The thiazine substituent could alter metabolic stability compared to the fluorophenyl group .
Ethyl N-Benzoyl-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate ()
- Core Structure : Same triazolopyridazine system.
- Substituents :
- 6-position: Chlorine (vs. 3-nitrophenyl).
- 3-position: Glycinate ester (vs. thioacetamide).
- The glycinate ester group may serve as a prodrug moiety, unlike the thioacetamide’s direct reactivity .
Analogs with Thioacetamide or Sulfur-Containing Moieties
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide ()
- Core Structure : Pyrimidine (vs. triazolopyridazine).
- Substituents :
- Sulfanyl group linked to hydroxypyrimidine (vs. triazolopyridazine).
- Acetamide bonded to methylisoxazole (vs. 2-fluorophenyl).
- Implications : The hydroxypyrimidine group may increase hydrogen-bonding capacity, while methylisoxazole could confer metabolic resistance compared to the fluorophenyl group .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
- Core Structure : Benzothiazole (vs. triazolopyridazine).
- Substituents :
- Trifluoromethylbenzothiazole (electron-withdrawing) at the 6-position.
- Methoxyphenyl-acetamide (vs. 2-fluorophenyl-thioacetamide).
- Implications: The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.
Fluorophenyl-Containing Analogs
N-(2,6-Difluorophenyl)-5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam, )
- Core Structure : Triazolopyrimidine (vs. triazolopyridazine).
- Substituents: Difluorophenyl and sulfonamide (vs. monofluorophenyl and thioacetamide).
- Implications : Flumetsulam is a herbicide, indicating that fluorinated triazole derivatives may have agrochemical utility. The sulfonamide group enhances acidity compared to thioacetamide .
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()
- Core Structure : Imidazo-thiazole (vs. triazolopyridazine).
- Substituents :
- Dual fluorophenyl groups (vs. nitro and fluorophenyl).
- Implications : Fluorine’s meta-directing effects may influence regioselectivity in further substitutions. The imidazo-thiazole core is associated with kinase inhibition, suggesting possible pharmacological overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
